molecular formula C18H29ClN2O3 B15344773 Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride CAS No. 78308-37-9

Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride

Cat. No.: B15344773
CAS No.: 78308-37-9
M. Wt: 356.9 g/mol
InChI Key: IUALGGIYJKIRAI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of C 4211 involves the modification of the MOTS-c peptide to enhance its properties. The specific synthetic routes and reaction conditions for C 4211 are proprietary and have not been fully disclosed in public literature. general methods for preparing peptide analogs typically involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Industrial production methods would likely involve scaling up this process under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

C 4211 undergoes various chemical reactions, primarily involving its interaction with biological molecules. The compound is designed to enhance insulin receptor activation, which involves phosphorylation reactions. Common reagents and conditions used in these reactions include insulin and other signaling molecules that facilitate the phosphorylation process. The major products formed from these reactions are phosphorylated insulin receptors and downstream signaling molecules .

Scientific Research Applications

C 4211 has been extensively studied for its potential applications in treating metabolic diseases. In preclinical models, it has shown significant impacts on NASH and obesity by reducing key biomarkers of liver damage and improving glucose homeostasis. Clinical studies have demonstrated that C 4211 can significantly reduce alanine aminotransferase and aspartate aminotransferase levels, which are key biomarkers of liver damage. Additionally, it has shown a trend towards lower body weight and improved insulin sensitivity .

Mechanism of Action

The mechanism of action of C 4211 involves the potentiation of insulin effects on fatty acid metabolism and glucose homeostasis. This is achieved by extending the duration of insulin receptor activation without altering the magnitude of the response. C 4211 enhances insulin-mediated phosphorylation of insulin receptor, insulin receptor substrate-1, and Akt, which are critical components of the insulin signaling pathway. This results in improved regulation of glucose levels and fatty acid metabolism .

Comparison with Similar Compounds

C 4211 is unique compared to other similar compounds due to its enhanced properties derived from the MOTS-c peptide. Similar compounds include other mitochondrial-derived peptides and analogs that regulate metabolism, such as humanin and small humanin-like peptides. C 4211 has shown improved efficacy in clinical studies, particularly in reducing biomarkers of liver damage and improving metabolic homeostasis .

Properties

CAS No.

78308-37-9

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

(1-ethylpiperidin-4-yl) 4-(butylamino)-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-3-5-10-19-14-6-7-16(17(21)13-14)18(22)23-15-8-11-20(4-2)12-9-15;/h6-7,13,15,19,21H,3-5,8-12H2,1-2H3;1H

InChI Key

IUALGGIYJKIRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OC2CCN(CC2)CC)O.Cl

Origin of Product

United States

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